N-(5-Chloropyridin-2-YL)-2,2-dimethylpropanamide
Overview
Description
N-(5-Chloropyridin-2-YL)pivalamide, also known as NCPP, is a synthetic chemical compound with a wide range of applications in the scientific research community . NCPP is a member of the pyridinium family, and is composed of a pyridinium ring, a nitrogen atom, and a pivalic acid side chain .
Synthesis Analysis
The synthesis of NCPP involves the reaction of 2-amino-5-chloropyridine with pivaloyl chloride in the presence of a base such as triethylamine . The reaction is typically carried out in dichloromethane at 0 - 20℃ .Molecular Structure Analysis
The molecular structure of NCPP includes a pyridinium ring, a nitrogen atom, and a pivalic acid side chain . The molecular weight of NCPP is 212.67 g/mol .Chemical Reactions Analysis
NCPP has been used in a variety of applications in the scientific research community, such as synthesis, drug development, and biochemical and physiological studies . For instance, it has been used in the synthesis of various derivatives .Physical and Chemical Properties Analysis
The physical and chemical properties of NCPP include a molecular weight of 212.67 g/mol . The compound is typically synthesized in dichloromethane at 0 - 20℃ .Scientific Research Applications
Cystic Fibrosis Therapy
- Potent S-cis-locked Bithiazole Correctors : A study by Yu et al. (2008) found that a compound similar to N-(5-Chloropyridin-2-YL)pivalamide, named 15Jf, effectively corrected defective cellular processing of the DeltaF508-CFTR protein associated with cystic fibrosis. This work highlights the potential of such compounds in treating cystic fibrosis.
Antimicrobial Activity
- Antibacterial Evaluation : A study by Al-Romaizan (2019) explored the synthesis of various N-pivalamides and evaluated their antibacterial efficacy. Some compounds showed high inhibitory activity against bacteria like Pseudomonas aeruginosa and Bacillus subtilis.
Molecular Structure Analysis
- Structural Characterization : Research by Atalay et al. (2016) analyzed the molecular structure of a related compound, providing insights into the conformation and bonding in such molecules.
Catalysis and Synthesis
- Synthesis and Catalysis : A paper by Smith et al. (2013) detailed the lithiation of N-(pyridin-3-ylmethyl)pivalamide, showcasing its utility in synthesizing various derivatives.
Antioxidant and Antitumor Activity
- Antioxidant and Antitumor Properties : A study by Yeşilkaynak et al. (2017) synthesized and characterized a related compound, investigating its antioxidant and antitumor activities.
Porous Coordination Polymers
- Coordination Polymers : Research by Sotnik et al. (2015) involved the use of a related pivalate in the formation of coordination polymers, highlighting the potential applications in materials science.
Antidepressant and Nootropic Agents
- Potential CNS Active Agents : A paper by [Thomas et al. (2016)](https://consensus.app/papers/synthesis-evaluation-schiff-bases-2azetidinones-thomas/ac8fb80fc0b152668de15e92922d115ba/?utm_source=chatgpt) discussed the synthesis of N-pivalamides and their evaluation as antidepressant and nootropic agents, indicating their potential in central nervous system therapies.
Mechanism of Action
While the exact mechanism of action of NCPP is not specified in the search results, compounds similar to NCPP have been found to have potential therapeutic applications. For example, a compound similar to NCPP, named 15Jf, effectively corrected defective cellular processing of the DeltaF508-CFTR protein associated with cystic fibrosis .
Future Directions
Properties
IUPAC Name |
N-(5-chloropyridin-2-yl)-2,2-dimethylpropanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O/c1-10(2,3)9(14)13-8-5-4-7(11)6-12-8/h4-6H,1-3H3,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AURRUSCTIJAPQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NC=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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